2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
Description
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid is a compound with a molecular weight of 252.27 g/mol and a chemical formula of C12H16N2O4 . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-7-13-5-4-8(9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
SKOWSXDCNKOWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino-pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino-pyridine is then reacted with bromoacetic acid under basic conditions to yield the final product .
Chemical Reactions Analysis
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid can undergo several types of chemical reactions:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino-pyridine derivative.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions, forming amide bonds with amines in the presence of coupling reagents such as EDCI or HATU.
Scientific Research Applications
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of peptides and other nitrogen-containing compounds.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biological molecules.
Mechanism of Action
The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid is primarily related to its ability to interact with biological molecules through its amino and carboxylic acid functional groups. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then form hydrogen bonds or ionic interactions with target proteins or enzymes. The carboxylic acid group can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid include other Boc-protected amino acids and pyridine derivatives. For example:
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Another Boc-protected compound used in organic synthesis and pharmaceutical research.
The uniqueness of 2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid lies in its specific substitution pattern and the presence of both amino and carboxylic acid functional groups, which make it a versatile intermediate in various chemical and biological applications.
Biological Activity
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid, also known by its chemical structure and CAS number 33814-94-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H18N2O4
- Molecular Weight : 266.29 g/mol
- CAS Number : 33814-94-7
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 33814-94-7 |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Specifically, this compound may act as an inhibitor for certain kinases, which are crucial in signaling pathways related to cancer and other diseases.
Inhibition Studies
A study demonstrated that derivatives of pyridine-based compounds exhibit significant inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), with IC50 values ranging from 10 to 1314 nM depending on the substituents attached to the amino group . This suggests that modifications in the structure can enhance or diminish biological activity.
Anticancer Properties
Recent investigations have focused on the anticancer potential of pyridine derivatives. For instance, one study highlighted that certain pyridine-based compounds displayed strong inhibitory effects on cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells . The observed IC50 values were significantly lower than those of traditional chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic window.
Cytotoxicity and Selectivity
The selectivity index of these compounds was notably high, with some showing a 20-fold difference in efficacy between cancerous and non-cancerous cells . This selectivity is crucial for minimizing side effects during treatment.
Case Studies
-
Study on MDA-MB-231 Cells :
- Objective : To evaluate the cytotoxic effects of pyridine derivatives.
- Findings : The compound exhibited potent inhibition of cell growth with an IC50 value significantly lower than standard treatments.
- : Suggests potential for use in targeted cancer therapies.
-
Pharmacokinetic Profile :
- Study Results : The compound demonstrated favorable pharmacokinetic properties with an oral bioavailability of approximately 31.8%, indicating effective absorption and systemic availability post-administration .
- Toxicity Assessment : No acute toxicity was noted in animal models at high doses (up to 2000 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
